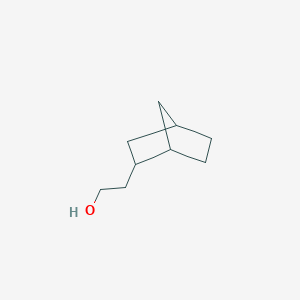

2-Norbornaneethanol

Vue d'ensemble

Description

2-Norbornaneethanol, also known as norbornane-2-ethanol, is a highly strained bridged cyclic hydrocarbon. It appears as a white solid with a pungent sour odor. The molecule consists of a cyclohexene ring with a methylene bridge between carbons 1 and 4. The presence of a double bond induces significant ring strain and reactivity .

Synthesis Analysis

The synthesis of this compound can be achieved through a two-step process. One approach involves the hydration of norbornene using sulfuric acid as a catalyst, followed by oxidation to yield this compound . Another method utilizes a solvothermal Schiff-base condensation approach with a W-shaped diamine precursor and trialdehyde .

Molecular Structure Analysis

This compound has a cyclohexene ring structure with a methylene bridge between carbons 1 and 4. The molecule carries a double bond, contributing to its reactivity and strain .

Chemical Reactions Analysis

The chemical reactions of this compound include its oxidation to form 2-Norbornanone and its potential involvement in various organic transformations .

Applications De Recherche Scientifique

Enantioselective Synthesis Applications : 2-Norbornanones, closely related to 2-Norbornaneethanol, are used in the enantioselective synthesis of vicinal norbornanediamines. These compounds have significant applications in medicinal chemistry and asymmetric synthesis (Martínez et al., 2001).

Applications in Antibiotics Synthesis : Norbornane bisether diguanidines, synthesized from norbornane derivatives, have shown promising antibacterial activity, highlighting their potential use in developing new antibiotics (Hickey et al., 2015).

Photocatalytic Applications : Studies on the photocatalytic hydrogen transfer and hydrogenation of norbornadiene, another compound in the norbornane family, have shown potential applications in catalysis and energy conversion processes (Akioka et al., 2003).

Molecular Solar Thermal Energy Storage : Norbornadiene derivatives have been investigated for their use in molecular solar-thermal energy storage systems, demonstrating the versatility of norbornane-based compounds in energy-related applications (Lennartson et al., 2015).

Gas and Water Separation Technologies : Bis(trimethoxysilyl)norbornane, a norbornane-based silica membrane precursor, has shown promising results in gas and water separation, indicating potential applications in filtration and purification processes (Ohshita et al., 2015).

Supramolecular Chemistry Applications : Norbornane frameworks are used to design hosts for specific anionic guests in supramolecular chemistry, showcasing their utility in creating highly preorganised scaffolds for molecular recognition (Lowe et al., 2013).

Orientations Futures

Mécanisme D'action

2-Norbornaneethanol, also known as 2-{bicyclo[2.2.1]heptan-2-yl}ethan-1-ol, is a chemical compound with the molecular formula C9H16O . The understanding of its mechanism of action is still in the early stages of research. Here is a summary of the current knowledge:

Target of Action

The compound is provided to early discovery researchers as part of a collection of rare and unique chemicals

Mode of Action

It’s known that endo-isomers of oxanorbornene derivatives show higher reactivity towards ring-opening metathesis with Grubbs’ 3rd generation catalyst (G3) than the corresponding exo-isomers . .

Biochemical Pathways

The compound is part of ongoing research, and its effects on various biochemical pathways are yet to be determined .

Result of Action

It’s known that a two-step process for the synthesis of 2-norbornanone with 91% overall yield has been developed . The addition of sublimation inhibitors suppressed the sublimation of norbornene in the process of sulfuric acid-promoted hydration and increased the yield of 2-norbornanol significantly under mild conditions . .

Propriétés

IUPAC Name |

2-(2-bicyclo[2.2.1]heptanyl)ethanol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H16O/c10-4-3-9-6-7-1-2-8(9)5-7/h7-10H,1-6H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KCJSRRQHLVFCEM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2CC1CC2CCO | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H16O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

140.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

70289-06-4 | |

| Record name | 2-{bicyclo[2.2.1]heptan-2-yl}ethan-1-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-((2,2-dimethyl-2,3-dihydrobenzofuran-7-yl)oxy)-N-(pyrazolo[1,5-a]pyridin-3-ylmethyl)acetamide](/img/structure/B2804499.png)

![N-[1-[5-(Propan-2-yloxymethyl)-1,3,4-thiadiazol-2-yl]ethyl]but-2-ynamide](/img/structure/B2804506.png)

![3-(4-fluorophenyl)-N-[(furan-2-yl)methyl]-1-methyl-N-(oxan-4-yl)-1H-pyrazole-5-carboxamide](/img/structure/B2804508.png)

![N-benzyl-2-{4-chloro[(4-chlorophenyl)sulfonyl]anilino}acetamide](/img/structure/B2804512.png)

![1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-3-((3,4-dimethoxyphenethyl)amino)pyrazin-2(1H)-one](/img/structure/B2804517.png)

![3-(dimethylsulfamoyl)-N-(4-fluorophenyl)-N-[(furan-2-yl)methyl]benzamide](/img/structure/B2804518.png)

![tert-butyl N-[5-formyl-1-(pyridin-2-yl)-1H-pyrazol-4-yl]carbamate](/img/structure/B2804521.png)